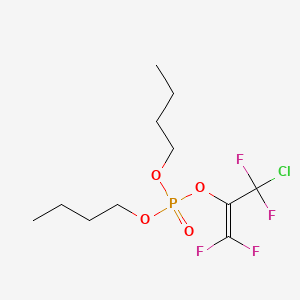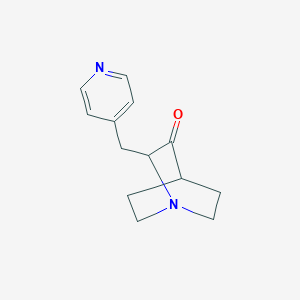
2-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via alkylation reactions using appropriate alkylating agents.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
2-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学研究应用
2-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
3-Amino-1,2,4-triazole: Contains an amino group attached to the triazole ring.
2-(1H-1,2,4-Triazol-3-yl)acetic acid: Similar structure with an acetic acid moiety.
Uniqueness
2-(5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride is unique due to the presence of both the aminoethyl group and the acetic acid moiety, which may confer specific chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
1245647-90-8 |
|---|---|
分子式 |
C6H11ClN4O2 |
分子量 |
206.63 g/mol |
IUPAC 名称 |
2-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-3(7)6-8-4(9-10-6)2-5(11)12;/h3H,2,7H2,1H3,(H,11,12)(H,8,9,10);1H |
InChI 键 |
LHLBVBGFSDGKHC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NNC(=N1)CC(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)






![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)

![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12836601.png)
![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
